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Compound of Interest

Compound Name: 6-Bromoquinoline-2-carbaldehyde

CAS No.: 98948-91-5

Cat. No.: B1289356

Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for 6-
Bromoquinoline-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry

and materials science. Designed for researchers, scientists, and drug development

professionals, this document delves into the principles and practical application of nuclear

magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry

(MS) for the structural elucidation and characterization of this compound. The focus is on not

only presenting the data but also explaining the underlying scientific reasoning for the observed

spectral features.

Introduction: The Significance of 6-Bromoquinoline-
2-carbaldehyde
6-Bromoquinoline-2-carbaldehyde belongs to the quinoline family, a class of nitrogen-

containing heterocyclic compounds with a wide range of biological activities. The presence of

the bromine atom at the 6-position and the carbaldehyde group at the 2-position makes it a

versatile intermediate for the synthesis of more complex molecules, including potential

therapeutic agents and functional materials. Accurate and unambiguous characterization of this

molecule is paramount for ensuring the integrity of subsequent research and development.
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Spectroscopic techniques are the cornerstone of this characterization, providing detailed

information about the molecular structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic

molecules in solution. It provides information on the chemical environment of individual protons

(¹H NMR) and carbon atoms (¹³C NMR), as well as the connectivity between them.

Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 6-Bromoquinoline-2-carbaldehyde is based on the

analysis of substituent effects on the quinoline ring system. The electron-withdrawing nature of

both the bromine atom and the aldehyde group significantly influences the chemical shifts of

the aromatic protons.

Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-CHO 9.5 - 10.5 s -

H-3 8.2 - 8.4 d 8.0 - 9.0

H-4 7.9 - 8.1 d 8.0 - 9.0

H-5 8.0 - 8.2 d 2.0 - 3.0

H-7 7.7 - 7.9 dd 8.5 - 9.5, 2.0 - 3.0

H-8 8.3 - 8.5 d 8.5 - 9.5

Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum reveals several key features:

Aldehyde Proton (H-CHO): The proton of the aldehyde group is highly deshielded due to the

strong electron-withdrawing effect of the adjacent carbonyl group and the aromatic ring. It is

expected to appear as a singlet in the downfield region of the spectrum (9.5 - 10.5 ppm).
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Pyridine Ring Protons (H-3 and H-4): The protons on the pyridine ring (H-3 and H-4) are

deshielded by the electronegative nitrogen atom and the aldehyde group. They are expected

to appear as doublets due to ortho-coupling with each other (³J ≈ 8-9 Hz).

Benzene Ring Protons (H-5, H-7, and H-8): The protons on the benzene ring are influenced

by the bromine atom.

H-8: This proton is ortho to the nitrogen and is significantly deshielded, appearing as a

doublet due to coupling with H-7.

H-7: This proton is ortho to the bromine atom and meta to H-5. It will appear as a doublet

of doublets due to ortho-coupling with H-8 (³J ≈ 8.5-9.5 Hz) and meta-coupling with H-5 (⁴J

≈ 2-3 Hz).

H-5: This proton is ortho to the ring junction and meta to the bromine atom. It is expected

to appear as a doublet due to meta-coupling with H-7.

Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides complementary information about the carbon

skeleton of the molecule.
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Carbon Predicted Chemical Shift (δ, ppm)

C=O 190 - 195

C-2 150 - 155

C-3 120 - 125

C-4 135 - 140

C-4a 128 - 132

C-5 130 - 135

C-6 120 - 125

C-7 130 - 135

C-8 128 - 132

C-8a 145 - 150

Interpretation of the ¹³C NMR Spectrum
Key features of the predicted ¹³C NMR spectrum include:

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon,

appearing significantly downfield.

Carbons of the Pyridine Ring (C-2, C-3, C-4): C-2, being directly attached to the aldehyde

and adjacent to the nitrogen, is highly deshielded.

Carbons of the Benzene Ring (C-4a, C-5, C-6, C-7, C-8, C-8a): The chemical shifts of these

carbons are influenced by the bromine substituent. The carbon bearing the bromine (C-6) will

show a characteristic upfield shift due to the heavy atom effect, while adjacent carbons will

be deshielded.

Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
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Sample Preparation: Dissolve 5-10 mg of 6-Bromoquinoline-2-carbaldehyde in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR

tube. The choice of solvent can influence chemical shifts, so consistency is key.[1]

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion

and resolution.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire a standard one-pulse ¹H NMR spectrum.

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Set the spectral width to cover the expected range (typically 0-200 ppm).

A larger number of scans is usually required for ¹³C NMR due to the lower natural

abundance of the ¹³C isotope.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra correctly.

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
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Visualization of NMR Workflow
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Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Vibration

3100-3000 Medium Aromatic C-H stretch

2850-2750 Weak-Medium
Aldehyde C-H stretch (Fermi

doublet)

1710-1690 Strong
C=O stretch (aromatic

aldehyde)

1600-1450 Medium Aromatic C=C ring stretch

1200-1000 Medium C-Br stretch

900-675 Strong
Aromatic C-H out-of-plane

bend
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Interpretation of the IR Spectrum
Aromatic C-H Stretch: The presence of the quinoline ring is confirmed by the C-H stretching

vibrations appearing just above 3000 cm⁻¹.[2]

Aldehyde C-H Stretch: A characteristic feature of aldehydes is the presence of two weak to

medium bands for the C-H stretch, often referred to as a Fermi doublet, appearing in the

2850-2750 cm⁻¹ region.[3]

Carbonyl (C=O) Stretch: The strong absorption in the 1710-1690 cm⁻¹ range is a clear

indicator of the carbonyl group of the aromatic aldehyde. Conjugation with the quinoline ring

lowers the stretching frequency compared to a saturated aldehyde.[4]

Aromatic C=C Ring Stretch: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic

of the carbon-carbon double bond stretching within the aromatic quinoline system.

C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration in the fingerprint

region, typically between 1200-1000 cm⁻¹.

Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due

to the out-of-plane bending of the aromatic C-H bonds and can sometimes provide

information about the substitution pattern of the aromatic ring.

Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR

spectra of solid samples.

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

Record a background spectrum of the empty ATR accessory.

Sample Application: Place a small amount of the solid 6-Bromoquinoline-2-carbaldehyde
onto the ATR crystal.

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the

crystal.
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Data Acquisition: Collect the sample spectrum. A sufficient number of scans (e.g., 16-32)

should be co-added to obtain a good quality spectrum.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of IR Spectroscopy Principle
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Caption: Principle of IR spectroscopy.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It provides information about the molecular weight of the compound and can offer insights

into its structure through the analysis of fragmentation patterns.
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Predicted Mass Spectrum Data
Molecular Ion Peak (M⁺): m/z = 235 and 237 (due to the presence of bromine isotopes ⁷⁹Br

and ⁸¹Br in approximately a 1:1 ratio).

Major Fragment Ions:

m/z = 206, 208 ([M-CHO]⁺)

m/z = 127 ([M-Br-CHO]⁺)

m/z = 101 ([C₇H₅N]⁺)

Interpretation of the Mass Spectrum
Isotopic Pattern of Bromine: The most characteristic feature in the mass spectrum of 6-
Bromoquinoline-2-carbaldehyde will be the presence of two molecular ion peaks of nearly

equal intensity, separated by two mass units (m/z 235 and 237). This is due to the natural

isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This isotopic signature will also

be present in all fragment ions that retain the bromine atom.

Fragmentation Pathways:

Loss of the Aldehyde Group: A common fragmentation pathway for aromatic aldehydes is

the loss of the formyl radical (•CHO), resulting in a fragment ion at [M-29]⁺ (m/z 206 and

208).

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical

(•Br), although this may be less favorable than the loss of the formyl radical.

Sequential Fragmentation: The [M-CHO]⁺ fragment can further fragment by losing a

bromine radical to give an ion at m/z 127.

Quinoline Ring Fragmentation: Further fragmentation of the quinoline ring can occur,

leading to smaller, characteristic fragment ions.
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Experimental Protocol for Mass Spectrometry Data
Acquisition (EI-MS)
Electron Ionization (EI) is a common ionization technique for volatile and thermally stable

compounds.

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC).

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV),

causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Visualization of Mass Spectrometry Fragmentation
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Caption: Predicted fragmentation of 6-Bromoquinoline-2-carbaldehyde.

Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust

framework for the characterization of 6-Bromoquinoline-2-carbaldehyde. By combining the

detailed structural information from ¹H and ¹³C NMR, the functional group identification from IR

spectroscopy, and the molecular weight and fragmentation data from mass spectrometry,

researchers can confidently verify the identity and purity of this important synthetic

intermediate. The provided protocols and interpretations serve as a valuable resource for

scientists engaged in the synthesis and application of quinoline-based compounds.

References
Synthesis, Electrochemical and Spectroscopic Characterization of Selected

Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 2020. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b1289356/docs?utm_src=pdf-body-img#spectroscopic-data-for-6-bromoquinoline-2-carbaldehyde-an-in-depth-technical-guide
https://www.benchchem.com/product/b1289356/docs?utm_src=pdf-body#spectroscopic-data-for-6-bromoquinoline-2-carbaldehyde-an-in-depth-technical-guide
https://www.benchchem.com/product/b1289356/docs?utm_src=pdf-body#spectroscopic-data-for-6-bromoquinoline-2-carbaldehyde-an-in-depth-technical-guide
https://www.mdpi.com/1420-3049/25/9/2053
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289356?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Electronic Supplementary Information for Design of recyclable TEMPO derivatives. Royal

Society of Chemistry, 2016. [Link]

Synthesis, Electrochemical and Spectroscopic Characterization of Selected

Quinolinecarbaldehydes and Their Schiff Base Derivatives. PubMed, 2020. [Link]

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide

using Formate salts as a Hydride Donor - Supporting Information. Synlett, 2013. [Link]

Infrared Spectroscopy. Michigan State University. [Link]

Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with

carbazole and coumarin groups. Mendeley Data, 2022. [Link]

Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-

carbaldehyde. Molecules, 2023. [Link]

¹H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.

Analytical and Bioanalytical Chemistry, 2015. [Link]

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. [Link]

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc.

[Link]

Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic

Compounds. Molecules, 2001. [Link]

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

IR handout.pdf. University of California, Los Angeles. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.rsc.org/suppdata/c6/ra/c6ra04504h/c6ra04504h1.pdf
https://pubmed.ncbi.nlm.nih.gov/32354039/
https://www.thieme-connect.de/products/ejournals/pdf/10.1055/s-0033-1339572.pdf
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/infrared.htm
https://data.mendeley.com/datasets/v52h5x62w5/1
https://www.mdpi.com/1420-3049/28/4/1663
https://www.chem.wisc.edu/areas/reich/handouts/nmr-h/hdata.htm
https://link.springer.com/article/10.1007/s00216-015-8791-2
https://orgchemboulder.com/wp-content/uploads/2017/08/IR-table.pdf
https://open.maricopa.edu/chem235/chapter/ir-spectrum-and-characteristic-absorption-bands/
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Physical_Methods_in_Chemistry_and_Nano_Science(Barron)/01%3A_Mass_Spectrometry/1.05%3A_Mass_Spectrometry_-_Fragmentation_Patterns
https://www.tsijournals.com/articles/1h-and-13c-nmr-investigation-of-quinoline-pharmaceutical-derivati.pdf
https://www.mdpi.com/1420-3049/6/4/344
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(McMurry)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www.chem.ucla.edu/~harding/IGOC/I/IRhandout.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289356?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Techniques in Chemical Analysis: A Review of Emerging Trends.

ResearchGate, 2023. [Link]

1H-1H Coupling in Proton NMR. ACD/Labs. [Link]

Coupling constants for 1H and 13C NMR. University of Potsdam. [Link]

Spectroscopic Methods. Saylor Academy. [Link]

Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW

Institutional Repository, 2012. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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